Esprolol hydrochloride

Beta-adrenergic receptor pharmacology Guinea pig isolated tissue assays Beta-blocker selectivity

Esprolol hydrochloride (ACC‑9369) is a non‑selective β₁/β₂ antagonist with an ultrashort duration of action (~20 min recovery t½). Its rapid onset (≤10 min) and esterase‑dependent clearance enable on‑demand beta‑blockade for exercise‑induced ischemia studies without carryover effects. Unlike conventional beta‑blockers, its predictable non‑CYP450 metabolism eliminates hepatic variability, ensuring cleaner PK/PD data. Ideal for head‑to‑head comparisons with cardioselective agents. Procure for acute angina modeling or rapid‑acting anxiolytic proof‑of‑concept studies.

Molecular Formula C17H28ClNO4
Molecular Weight 345.9 g/mol
CAS No. 112805-65-9
Cat. No. B1671264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsprolol hydrochloride
CAS112805-65-9
SynonymsEsprolol hydrochloride;  ACC-9369;  ACC9369;  ACC 9369.
Molecular FormulaC17H28ClNO4
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl
InChIInChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3;/h5-8,13,15,18-19H,4,9-12H2,1-3H3;1H/t15-;/m0./s1
InChIKeyIKFUEAAUZIWSDO-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Esprolol Hydrochloride (CAS 112805-65-9): An Ultrashort-Acting, Orally Active β-Adrenergic Antagonist for Exertional Angina Research


Esprolol hydrochloride (ACC-9369) is an orally active, potent β-adrenergic receptor antagonist that differentiates from conventional beta-blockers by its ultrashort duration of action, mediated via an ester moiety that undergoes rapid metabolism by blood and tissue esterases to the active metabolite amoxolol [1]. This pharmacokinetic profile enables rapid onset and rapid offset of beta-blockade, positioning it for investigational use in conditions requiring on-demand, short-term β-adrenergic suppression, such as exertional angina pectoris [1].

Why Substituting Esprolol Hydrochloride with Standard Beta-Blockers Compromises Experimental Models Requiring Rapid Onset/Offset Kinetics


Conventional beta-blockers (e.g., propranolol, atenolol, bisoprolol) exhibit half-lives of hours and are unsuitable for acute, on-demand beta-blockade. Conversely, the ultrashort duration of esprolol (recovery t₁/₂ ~20 min) and its active metabolite formation [1] are intrinsic to its molecular design. Generic substitution with longer-acting agents introduces confounding sustained cardiac suppression, invalidating models of intermittent sympathetic overactivity or exercise-induced ischemia. Furthermore, its non-selective β₁/β₂ profile [2] differs from cardioselective agents like atenolol or bisoprolol, which spare bronchial β₂-receptors but lack the rapid offset required for dynamic experimental protocols.

Quantitative Differentiation of Esprolol Hydrochloride: Head-to-Head Evidence vs. Standard Beta-Blockers


Non-Selective β₁/β₂ Antagonism Differentiates Esprolol from Cardioselective Beta-Blockers (e.g., Atenolol) in Functional Tissue Assays

In isolated guinea pig tissue preparations, esprolol (ACC-9369) exhibits a pA2 value of 8.0 in both atria (β₁-mediated) and trachea (β₂-mediated), confirming non-selective competitive antagonism. This contrasts sharply with the cardioselective β₁-antagonist atenolol, which in similar preparations yields pA2 values of approximately 7.0 in atria and approximately 6.5 in trachea, a ~3-fold β₁-selectivity [1]. Esprolol's equipotent blockade across β₁/β₂ receptors indicates a fundamentally distinct pharmacological profile [2].

Beta-adrenergic receptor pharmacology Guinea pig isolated tissue assays Beta-blocker selectivity

Ultrashort Duration of Beta-Blockade: Esprolol Demonstrates 20-Minute 50% Recovery, Distinguishing It from Longer-Acting Agents

In anesthetized dogs, following a 3-hour infusion of esprolol (ACC-9369) at 4.3±1.1 μg/kg/min, the time to 50% recovery of the isoproterenol-induced tachycardia response was 20±4 minutes. This rapid offset contrasts with the recovery kinetics of the prototype non-selective beta-blocker propranolol, which exhibits a plasma half-life of 3-6 hours and a duration of effect lasting >12 hours [2]. The short duration of esprolol is attributed to its rapid esterase-mediated metabolism [1].

Beta-blocker pharmacokinetics Duration of action Anesthetized dog model

Esprolol Delivers Rapid Onset of Therapeutic Beta-Blockade Within 10 Minutes of Oral Dosing, Enabling On-Demand Angina Control

Clinical trials have demonstrated that the therapeutic effects of esprolol are manifest within 10 minutes of oral administration [1]. This rapid onset is substantially faster than that of standard oral beta-blockers such as metoprolol tartrate (onset of peak effect ~1-2 hours) or propranolol (peak effect 1-1.5 hours) [2]. This pharmacokinetic advantage is consistent with esprolol's rapid absorption and metabolism profile [1].

Beta-blocker pharmacokinetics Onset of action Exertional angina

Esprolol Significantly Improves Exercise Duration and Delays Angina Onset vs. Placebo in Phase IIb Angina Pectoris Trial

In a Phase IIb clinical trial, esprolol administered 30 or 120 minutes prior to exercise produced a statistically significant improvement in exercise parameters, including total exercise duration and time to onset of angina pain and electrocardiographic ischemia, compared to placebo . While quantitative values are not publicly reported, the statistically significant improvement confirms its efficacy in a disease model where its rapid onset and short duration are mechanistically aligned.

Exertional angina Exercise tolerance Beta-blocker efficacy

Esprolol's Esterase-Dependent Metabolism Produces an Active Metabolite, Amoxolol, Contributing to Its Unique Pharmacodynamic Profile

Esprolol's molecular structure contains an ester group that is rapidly hydrolyzed by blood and tissue esterases, yielding the active metabolite amoxolol [1]. This metabolic pathway distinguishes it from most beta-blockers (e.g., atenolol, propranolol) which are primarily metabolized by hepatic cytochrome P450 enzymes. The formation of an active metabolite with beta-blocking properties contributes to the net pharmacodynamic effect and may influence the duration and intensity of beta-blockade [1].

Beta-blocker metabolism Active metabolite Esterase

Optimal Research and Industrial Applications of Esprolol Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Modeling of On-Demand, Short-Term Beta-Blockade in Exertional Angina

Esprolol's 20-minute recovery half-life and 10-minute onset enable experimental paradigms requiring intermittent, reversible β-adrenergic blockade to mimic acute angina episodes. Standard beta-blockers with multi-hour durations are unsuitable for such protocols. Researchers should procure esprolol hydrochloride for studies evaluating exercise-induced ischemia, where the rapid offset allows repeated, controlled stress tests without carryover effects [1].

Comparative Pharmacology Studies of Non-Selective vs. Cardioselective Beta-Blockade

The pA2 data confirming non-selective β₁/β₂ antagonism positions esprolol as a reference compound for head-to-head comparisons with β₁-selective agents like atenolol or bisoprolol. Its equipotent blockade across β₁ and β₂ receptors allows researchers to delineate the functional consequences of β₂-receptor involvement in cardiac and pulmonary models [2].

In Vivo Studies Requiring Esterase-Dependent Metabolism to Avoid CYP-Mediated Drug Interactions

Esprolol's unique esterase-dependent metabolism makes it a valuable tool for studies in which hepatic cytochrome P450 variability (genetic or drug-induced) is a confounding factor. Procurement is advised for experiments requiring a beta-blocker with predictable, non-hepatic clearance, facilitating cleaner pharmacokinetic and pharmacodynamic interpretations [1].

Clinical Trial Design for Acute Anxiety or Migraine with Rapid Beta-Blockade Requirement

Although development was discontinued, esprolol's rapid onset (≤10 min) and short duration align with the therapeutic needs of acute anxiety or migraine attacks, where immediate symptomatic relief and minimal next-day sedation are paramount. Its investigational profile supports its use as a comparator or active control in proof-of-concept studies for novel, rapid-acting anxiolytics or migraine therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esprolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.